4-fluoro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide
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Overview
Description
4-fluoro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of fluorine atoms, a pyrrolidinone ring, and a benzamide moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-fluoro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzoyl chloride and 4-fluorophenylacetic acid.
Formation of Intermediate: The 4-fluorobenzoyl chloride is reacted with 4-fluorophenylacetic acid in the presence of a base such as triethylamine to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with a suitable reagent, such as sodium hydride, to form the pyrrolidinone ring.
Final Coupling: The final step involves coupling the pyrrolidinone intermediate with 4-fluorobenzamide under appropriate reaction conditions to yield the target compound
Chemical Reactions Analysis
4-fluoro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols under suitable conditions
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-fluoro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
4-fluoro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide can be compared with other similar compounds, such as:
N-(4-fluorophenyl)benzamide: This compound lacks the pyrrolidinone ring and has different chemical properties and applications.
4-fluoro-N-methylbenzamide: This compound has a methyl group instead of the pyrrolidinone ring, leading to variations in its reactivity and biological activity .
Properties
IUPAC Name |
4-fluoro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-14-3-1-13(2-4-14)18(24)21-10-12-9-17(23)22(11-12)16-7-5-15(20)6-8-16/h1-8,12H,9-11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVGJFWDLHBAGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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